molecular formula C9H14O3 B14390428 Ethyl 4-ethoxypenta-2,4-dienoate CAS No. 89905-58-8

Ethyl 4-ethoxypenta-2,4-dienoate

Cat. No.: B14390428
CAS No.: 89905-58-8
M. Wt: 170.21 g/mol
InChI Key: YYEIGWAOKUFYDE-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxypenta-2,4-dienoate is an organic compound that belongs to the class of fatty acid ethyl esters. It is characterized by its conjugated diene structure, which consists of alternating double bonds. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxypenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated esters.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Substituted ethyl esters.

Scientific Research Applications

Ethyl 4-ethoxypenta-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxypenta-2,4-dienoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The conjugated diene structure allows it to participate in electron transfer reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific conjugated diene structure and the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

89905-58-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 4-ethoxypenta-2,4-dienoate

InChI

InChI=1S/C9H14O3/c1-4-11-8(3)6-7-9(10)12-5-2/h6-7H,3-5H2,1-2H3

InChI Key

YYEIGWAOKUFYDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C=CC(=O)OCC

Origin of Product

United States

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